
3-Decenoic acid
Descripción general
Descripción
3-decenoic acid is a decenoic acid having its double bond in the 3-position.
Aplicaciones Científicas De Investigación
Biosynthesis and Recycling of Polyhydroxyalkanoates
A study by Sato et al. (2012) discusses the use of 2-alkenoic acids, including 2-decenoic acid, in the biosynthesis of medium-chain-length polyhydroxyalkanoate (PHA) in metabolically engineered Escherichia coli. This novel chemical recycling system demonstrates the potential for PHA recycling via 2-alkenoic acids, acting as pyrolysis products and raw materials for PHA biosynthesis (Sato et al., 2012).
Antiseptic Properties
Research conducted by Furukawa et al. (1976) revealed the antiseptic effects of various fatty acids, including cis-4-decenoic and trans-4-decenoic acids. These compounds exhibited significant antiseptic properties against a range of microorganisms, particularly at lower pH levels (Furukawa et al., 1976).
Antibiotic Properties in Royal Jelly
Blum, Novak, and Taber (1959) identified 10-Hydroxy-Δ2-decenoic acid in royal jelly as an antibiotic agent effective against various bacteria and fungi, although less active than penicillin and chlortetracycline (Blum, Novak, & Taber, 1959).
Biosynthesis of Hydroxy-Decenoic Acids
A recent study by Wang et al. (2022) improved the biosynthesis method of 10-Hydroxy-2-decenoic acid (10-HDA), a medium-chain carboxylic acid with unique properties and significant economic value. This research provides a simplified production strategy for 10-HDA and other α,β-unsaturated carboxylic acid derivatives (Wang et al., 2022).
Inducing Dispersion in Microbial Biofilms
Davies and Marques (2008) discovered that cis-2-decenoic acid produced by Pseudomonas aeruginosa can induce the dispersion of established biofilms and inhibit their development, functioning at nanomolar concentrations. This molecule shows potential as a cell-to-cell communication molecule in bacteria and fungi (Davies & Marques, 2008).
Propiedades
Número CAS |
53678-20-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(E)-dec-3-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |
Clave InChI |
CPVUNKGURQKKKX-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CC(=O)O |
SMILES |
CCCCCCC=CCC(=O)O |
SMILES canónico |
CCCCCCC=CCC(=O)O |
Otros números CAS |
15469-77-9 53678-20-9 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

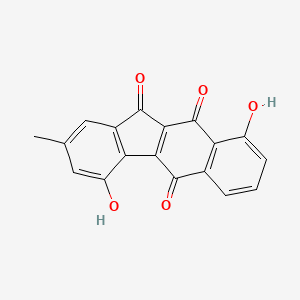
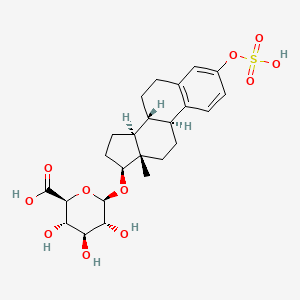
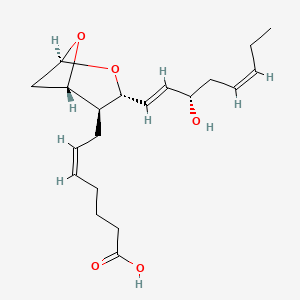
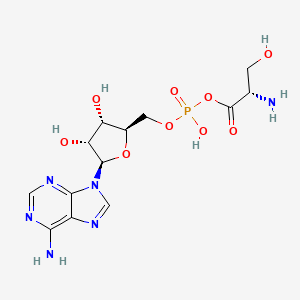
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
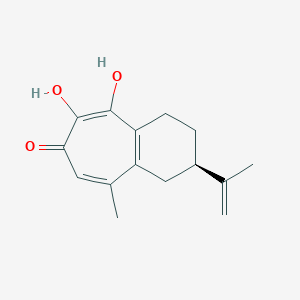
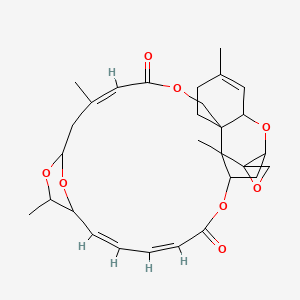

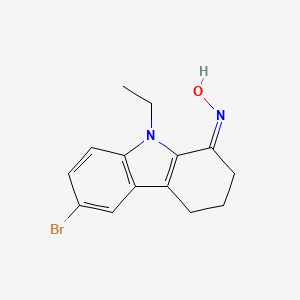

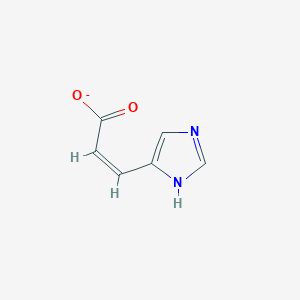
![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)